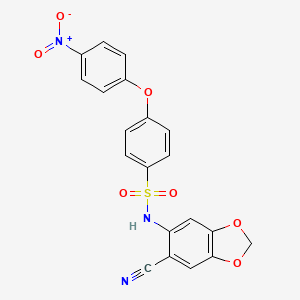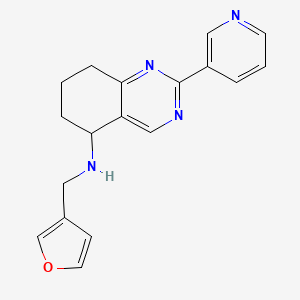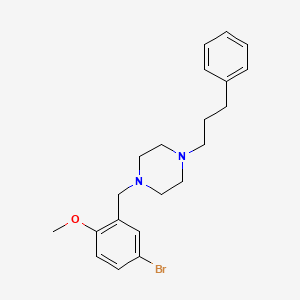
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide, also known as NBBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NBBS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
作用機序
The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide involves its ability to selectively inhibit certain types of ion channels. Specifically, this compound has been shown to inhibit the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By inhibiting the function of these channels, this compound can alter the electrical activity of cells and tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit voltage-gated sodium channels, this compound has been shown to affect the function of other ion channels, including calcium channels and potassium channels. This compound has also been shown to affect the activity of enzymes involved in cellular signaling pathways, leading to changes in intracellular signaling and gene expression.
実験室実験の利点と制限
One of the primary advantages of using N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide in laboratory experiments is its ability to selectively inhibit certain types of ion channels. This makes this compound a valuable tool for studying the function of these channels in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. Because this compound can affect the function of multiple ion channels and enzymes, it is important for researchers to carefully control for these effects when using this compound in experiments.
将来の方向性
There are several potential future directions for research involving N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide. One area of interest is the development of new compounds based on the structure of this compound that have improved selectivity and potency for specific ion channels. Another area of interest is the use of this compound in the development of new drugs for the treatment of neurological and cardiovascular diseases. Finally, researchers may continue to study the biochemical and physiological effects of this compound in order to better understand its mechanism of action and potential applications in scientific research.
合成法
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of this compound involves the use of various reagents and solvents, including acetic anhydride, sulfuric acid, and nitric acid. The process is complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the function of ion channels in cells. This compound has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying the role of ion channels in various physiological processes.
特性
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S/c21-11-13-9-19-20(29-12-28-19)10-18(13)22-31(26,27)17-7-5-16(6-8-17)30-15-3-1-14(2-4-15)23(24)25/h1-10,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMHLHMADDFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6024325.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6024330.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6024339.png)
![N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6024346.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B6024363.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6024369.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6024374.png)


![1-(2-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024400.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)
![2-(1H-imidazol-2-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6024407.png)
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6024423.png)